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Introduction
The conjugation of fluorescent dyes to proteins is a cornerstone technique in modern biological

research and drug development, enabling the visualization, tracking, and quantification of

proteins in a wide range of applications. ATTO 565, a bright and photostable rhodamine-based

fluorescent dye, is an excellent choice for protein labeling.[1][2][3][4][5] When combined with

the high-affinity and specific interaction between biotin and streptavidin, it forms a powerful and

versatile tool for indirect protein labeling.[1][3][6]

This document provides detailed application notes and protocols for the use of ATTO 565 in

protein labeling, primarily focusing on the robust indirect labeling strategy involving a

biotinylated protein and ATTO 565-conjugated streptavidin. This method offers several

advantages, including signal amplification and a modular approach to experimental design.

Properties of ATTO 565 Dye
ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and

exceptional thermal and photostability.[1][2][3][4][5] These properties make it highly suitable for

demanding applications such as single-molecule detection, high-resolution microscopy (e.g.,

STED, PALM, dSTORM), flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2][4]

[5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 -

575 nm range.[4][5]
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Property Value Reference

Maximum Absorption (λabs) 564 nm [1][3][5]

Maximum Emission (λfl) 590 nm [1][3][5]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M⁻¹ cm⁻¹ [1][3][5]

Fluorescence Quantum Yield

(ηfl)
90% [1][3]

Fluorescence Lifetime (τfl) 4.0 ns

Correction Factor (CF280) 0.12 [5]

Experimental Strategy: Indirect Protein Labeling
The most common and effective method for labeling proteins with ATTO 565 biotin is an

indirect two-step approach. This strategy leverages the incredibly strong and specific non-

covalent interaction between biotin and streptavidin (or its analogue, avidin).

First, the target protein is biotinylated. This involves covalently attaching biotin to the protein,

typically through primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine

residues). Subsequently, the biotinylated protein is incubated with streptavidin that has been

conjugated to the ATTO 565 fluorescent dye. Since one streptavidin molecule can bind up to

four biotin molecules, this method can lead to significant signal amplification.[1][3]
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Step 1: Protein Biotinylation

Step 2: Fluorescent Labeling

Target Protein

Biotinylation Reagent

Biotinylated Protein

Covalent Linkage

ATTO 565-Streptavidin

Labeled Protein

High-Affinity Binding

Click to download full resolution via product page

Indirect protein labeling workflow.

Protocol 1: Protein Biotinylation
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS)-

ester of biotin, which reacts with primary amines.

Materials:

Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

NHS-ester of biotin (e.g., Sulfo-NHS-LC-Biotin)
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Biotinylation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column or dialysis cassette for buffer exchange

Anhydrous DMSO or DMF

Procedure:

Protein Preparation:

Dissolve or dialyze the protein into the Biotinylation Buffer at a concentration of 1-10

mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will

compete with the labeling reaction.

Biotin Reagent Preparation:

Immediately before use, dissolve the NHS-ester of biotin in anhydrous DMSO or DMF to a

concentration of 1-10 mg/mL.

Biotinylation Reaction:

Calculate the required volume of the biotin reagent to add to the protein solution. A molar

excess of 10-20 fold of biotin to protein is a good starting point, but this may need to be

optimized for your specific protein.

Add the dissolved biotin reagent to the protein solution while gently vortexing.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

Removal of Excess Biotin:
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Separate the biotinylated protein from unreacted biotin using a desalting column or by

dialysis against an appropriate buffer (e.g., PBS).

Quantification of Biotinylation (Optional but Recommended):

Determine the degree of biotinylation using a method such as the HABA (4'-

hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based biotin quantitation

kit.[7][8] The efficiency of biotinylation can range from 50-80% for enzymatic methods to

potentially 100% for chemical methods, with one or more biotins per protein.[9]

Protocol 2: Labeling of Biotinylated Protein with
ATTO 565-Streptavidin
This protocol outlines the labeling of a biotinylated protein with ATTO 565-conjugated

streptavidin for applications like immunofluorescence or flow cytometry.

Materials:

Biotinylated protein (from Protocol 1)

ATTO 565-Streptavidin

Staining Buffer (e.g., PBS with 1% BSA)

Wash Buffer (e.g., PBS)

Cells or tissue sample

Procedure:

A. Two-Step Indirect Staining (for Immunofluorescence or Flow Cytometry):

Incubation with Biotinylated Protein:

Prepare your cells or tissue sample according to your standard protocol (e.g., fixation,

permeabilization if targeting intracellular proteins).
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Incubate the sample with the biotinylated primary antibody or protein at the desired

concentration for 30-60 minutes at room temperature.

Wash the sample 2-3 times with Wash Buffer to remove unbound biotinylated protein.

Incubation with ATTO 565-Streptavidin:

Dilute the ATTO 565-Streptavidin in Staining Buffer to a working concentration (typically 1-

10 µg/mL, but should be optimized).[10]

Incubate the sample with the diluted ATTO 565-Streptavidin for 30-60 minutes at room

temperature, protected from light.

Wash the sample 2-3 times with Wash Buffer to remove unbound streptavidin conjugate.

Sample Analysis:

Mount the sample for microscopy or resuspend for flow cytometry analysis.

B. One-Step Premix Staining (for Flow Cytometry):

Premix Preparation:

Mix the biotinylated antibody with ATTO 565-Streptavidin in a defined molar ratio (e.g., 1:1,

1:3). This ratio needs to be optimized for each antibody-streptavidin pair to achieve the

best signal-to-noise ratio.[1]

Incubate the mixture for 30 minutes at room temperature to allow complex formation.

Staining:

Add the premixed complex to your cell suspension and incubate for 30 minutes on ice,

protected from light.

Wash the cells with Wash Buffer.

Sample Analysis:

Resuspend the cells for flow cytometry analysis.
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Application Example: Epidermal Growth Factor
Receptor (EGFR) Signaling
The ATTO 565-biotin labeling system can be used to study signaling pathways, such as the

one initiated by the Epidermal Growth Factor Receptor (EGFR). For instance, a biotinylated

anti-EGFR antibody can be used to label the receptor on the cell surface, followed by detection

with ATTO 565-Streptavidin to visualize receptor localization and trafficking upon ligand

binding.

Upon binding of its ligand (e.g., EGF), the EGFR dimerizes and autophosphorylates on several

tyrosine residues.[11] This creates docking sites for various adaptor proteins containing SH2

domains, such as Grb2 and Shc.[2][12] These adaptors then activate downstream signaling

cascades, including the RAS-RAF-MEK-MAPK pathway, which promotes cell proliferation, and

the PI3K-Akt pathway, which is involved in cell survival.[13]
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Simplified EGFR signaling pathway.
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Troubleshooting and Optimization
High Background:

Ensure complete removal of unbound biotinylated protein and streptavidin conjugates

through sufficient washing steps.

Include a blocking step (e.g., with BSA or serum) to minimize non-specific binding.[1]

Optimize the concentrations of both the biotinylated protein and the ATTO 565-

Streptavidin. Titration experiments are highly recommended.[1]

Low Signal:

Verify the efficiency of protein biotinylation.

Increase the concentration of the biotinylated protein or the ATTO 565-Streptavidin.

Consider using a premixing strategy for flow cytometry to enhance signal.[1]

Ensure the ATTO 565-Streptavidin has been stored correctly, protected from light.[10]

Variability in Labeling:

The degree of biotinylation can be influenced by the number of accessible primary amines

or sulfhydryls on the protein, the pH of the reaction, and the protein concentration.[8]

Consistent experimental conditions are crucial for reproducibility.

Conclusion
The use of ATTO 565 in conjunction with the biotin-streptavidin system provides a highly

sensitive and versatile method for protein labeling. The protocols and application notes

provided here offer a comprehensive guide for researchers to successfully implement this

powerful technique in their studies, from basic protein visualization to the investigation of

complex cellular signaling pathways. Careful optimization of labeling conditions and

appropriate controls are key to achieving reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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